8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid
Description
8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its structure includes a spiro[4.5]decane core with acetyl, methyl, and carboxylic acid substituents.
Properties
IUPAC Name |
8-acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7-9(10(15)16)12(18-11(7)17)3-5-13(6-4-12)8(2)14/h3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCHOTNHTKDWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCN(CC2)C(=O)C)OC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This unique structure contributes to its interaction with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of the azaspiro compound exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Some studies suggest that 8-acetyl derivatives may possess anticancer properties. A notable investigation demonstrated that these compounds could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specific pathways involved in this process are still under investigation but may include modulation of Bcl-2 family proteins.
The biological activity of this compound appears to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has been proposed that the compound may act as a modulator for certain receptors, influencing downstream signaling cascades.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Anxiolytic Effects
- Anti-inflammatory Properties
Synthesis and Derivatives
The synthesis of 8-acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid typically involves multi-step organic reactions that include cyclization and functional group modifications. The ability to create various derivatives enhances its applicability in drug development:
| Derivative | Modification | Potential Application |
|---|---|---|
| 8-Acetyl derivative | Substitution on the nitrogen atom | Enhanced bioactivity against depression |
| Hydroxy derivatives | Addition of hydroxyl groups | Increased solubility and bioavailability |
| Fluorinated compounds | Introduction of fluorine atoms | Improved metabolic stability |
Case Studies
-
Case Study on Antidepressant Effects
- A study published in Journal of Medicinal Chemistry evaluated the antidepressant activity of various spirocyclic compounds, including 8-acetyl derivatives. Results indicated a significant reduction in depressive symptoms in rodent models when administered at specific dosages, supporting their therapeutic potential .
- Case Study on Anxiolytic Properties
- Clinical Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Compounds like the target and are used in drug discovery for their spirocyclic scaffolds, which mimic natural product architectures .
- Biological Activity : Aromatic substituents (e.g., 3-methylbenzoyl in ) may improve receptor binding affinity compared to aliphatic groups .
- Industrial Use : Methyl and tert-butyl esters () are preferred in large-scale synthesis due to easier handling and purification .
Research Findings and Data
Spectroscopic Characterization (Selected Examples)
- IR Spectroscopy :
- NMR Data :
Elemental Analysis
- Carbon/hydrogen ratios (e.g., 54.38% C in ) validate synthetic yields and purity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and analytical methods for synthesizing 8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and functional group modifications. A key approach involves reacting intermediates under controlled conditions, as exemplified in a patent application where spirocyclic cores are formed using cyclization agents (e.g., trifluoromethyl pyrimidinyl aniline derivatives) followed by acetylation . Post-synthesis, analytical validation employs LCMS (observed m/z 861.4 [M+H]⁺) and HPLC (retention time: 1.40 minutes under SMD-TFA05 conditions) for purity and structural confirmation .
Q. How is the structural characterization of this spirocyclic compound performed?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:
- X-ray diffraction resolves the spirocyclic geometry and substituent orientation, as demonstrated in structurally analogous compounds (e.g., 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate) .
- LCMS/HPLC provides molecular weight and purity data .
- FT-IR and NMR (¹H/¹³C) confirm functional groups (e.g., acetyl, carboxylic acid) and stereochemistry.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Methodological Answer : Substituents like the acetyl group modulate electrophilicity at the spirocyclic core. For example:
- The acetyl moiety enhances electrophilicity at the β-carbon of the enone system, facilitating nucleophilic additions (e.g., Michael additions) .
- Methyl groups at position 3 sterically hinder undesired side reactions during functionalization .
- Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.
Q. What methodological considerations are critical for optimizing cyclization reactions in the synthesis of this compound?
- Methodological Answer : Cyclization efficiency depends on:
- Catalyst selection : Transition-metal catalysts (e.g., Pd) or Brønsted acids may accelerate ring closure .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in spirocycle formation .
- Temperature control : Slow heating (e.g., 60–80°C) prevents side-product formation during ring closure .
- Reagent stoichiometry : Excess cyclization agents (e.g., trifluoroacetic anhydride) drive equilibrium toward product formation .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Analogous spirocyclic compounds (e.g., 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide) exhibit anticonvulsant activity by modulating GABA receptors or sodium channels . For this compound:
- In vitro assays : Screen against epilepsy-related targets (e.g., neuronal ion channels) using patch-clamp electrophysiology.
- Docking studies : Predict binding affinity to enzymes like carbonic anhydrase or acetylcholinesterase .
- Metabolic stability : Assess pharmacokinetics via liver microsome assays to prioritize lead optimization .
Contradictions and Limitations in Current Evidence
- Synthetic Scalability : While small-scale protocols are described in patents , industrial-scale production challenges (e.g., purification of spirocyclic intermediates) are not addressed in the literature.
- Biological Data Gaps : Pharmacological activity is inferred from analogs , but direct experimental data (e.g., IC₅₀ values) for this compound are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
